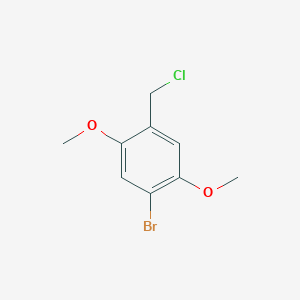

1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene

CAS No.: 446831-24-9

Cat. No.: VC6784071

Molecular Formula: C9H10BrClO2

Molecular Weight: 265.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 446831-24-9 |

|---|---|

| Molecular Formula | C9H10BrClO2 |

| Molecular Weight | 265.53 |

| IUPAC Name | 1-bromo-4-(chloromethyl)-2,5-dimethoxybenzene |

| Standard InChI | InChI=1S/C9H10BrClO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,5H2,1-2H3 |

| Standard InChI Key | ZGTYJTIRVMKQPE-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1CCl)OC)Br |

Introduction

Chemical Identification and Structural Properties

Molecular Composition and IUPAC Nomenclature

1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene (CAS No. 446831-24-9) belongs to the class of halogenated aromatic ethers. The IUPAC name reflects its substitution pattern: a bromine atom at position 1, a chloromethyl group (-CH₂Cl) at position 4, and methoxy groups (-OCH₃) at positions 2 and 5.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrClO₂ |

| Molecular Weight | 265.53 g/mol |

| CAS Registry Number | 446831-24-9 |

| Hazard Classification | Skin/Eye Irritant, Toxic if Ingested |

Structural and Electronic Features

The benzene ring’s electron density is modulated by the methoxy groups, which act as electron-donating substituents, directing electrophilic attacks to specific positions. The chloromethyl group introduces a reactive site for nucleophilic substitutions, while the bromine atom enhances stability against oxidation. X-ray crystallography studies of analogous compounds reveal that methoxy groups typically maintain near-coplanarity with the aromatic ring (dihedral angles <15°), minimizing steric strain.

Synthesis and Purification Strategies

Halogenation Pathways

The synthesis begins with a dimethoxybenzene precursor, such as 2,5-dimethoxytoluene. Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, selectively introducing bromine at the 1-position. Subsequent chlorination of the methyl group employs sulfuryl chloride (SO₂Cl₂) under radical initiation, yielding the chloromethyl substituent.

Purification Techniques

Crude product purification involves:

-

Distillation: Removes low-boiling-point byproducts under reduced pressure (e.g., 0.1 mmHg at 80°C).

-

Recrystallization: Ethanol-water mixtures (3:1 v/v) yield crystals with >98% purity, as verified by high-performance liquid chromatography (HPLC).

Applications in Industrial and Environmental Chemistry

Polymer and Dye Synthesis

The compound’s dual functionality (bromine and chloromethyl groups) facilitates cross-coupling reactions. For example, Suzuki-Miyaura couplings with arylboronic acids produce conjugated polymers for organic electronics. In dye chemistry, it serves as a precursor to anthraquinone derivatives, which exhibit intense absorption in the visible spectrum.

Environmental Toxicology Studies

Though not directly a PCB metabolite, structural analogs of this compound are hydrolyzed to hydroxylated PCBs—persistent pollutants linked to endocrine disruption. Researchers use it to synthesize reference standards for gas chromatography-mass spectrometry (GC-MS) analysis of environmental samples.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume